4-chloro-3-(chloromethyl)-5-methylIsoxazole
Overview
Description
4-chloro-3-(chloromethyl)-5-methylIsoxazole is a chemical compound that belongs to the isoxazole family. It is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(chloromethyl)-5-methylIsoxazole is not well understood. However, it is believed to act as an alkylating agent, which means that it can bind to DNA and other cellular components, leading to cell death. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-3-(chloromethyl)-5-methylIsoxazole in lab experiments is its synthetic accessibility. It can be easily synthesized in good yields using a simple and efficient method. Another advantage is its potential biological activity, which makes it a useful building block in the synthesis of compounds with potential therapeutic applications.
One of the limitations of using this compound in lab experiments is its toxicity. It is a cytotoxic compound that can be harmful to living organisms. Therefore, it should be handled with care and disposed of properly.
Future Directions
There are several future directions for the use of 4-chloro-3-(chloromethyl)-5-methylIsoxazole in scientific research. One direction is the synthesis of new compounds with potential biological activity. Another direction is the study of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety. Additionally, its potential as a diagnostic tool for cancer and other diseases could be explored.
Scientific Research Applications
4-chloro-3-(chloromethyl)-5-methylIsoxazole has been used in scientific research for various purposes. One of the most common applications is in the synthesis of other compounds. It has been used as a building block in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of compounds with potential biological activity, such as antitumor and antimicrobial agents.
properties
IUPAC Name |
4-chloro-3-(chloromethyl)-5-methyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZDNASNDFAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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